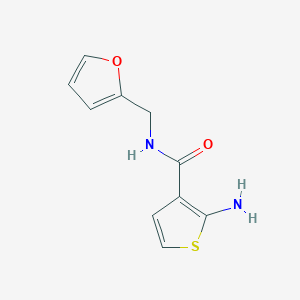

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a furylmethyl group, and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient thiophene ring enables nucleophilic attacks at position 4 or 5. In Knoevenagel condensations with aromatic aldehydes (e.g., 2-chlorobenzaldehyde), yields reach 74% under optimized conditions using Na₂CO₃ in ethanol at 40-50°C .

Table 1: Catalyst Effects on Aldehyde Condensation Yields

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| 10% aq KOH | RT | 37 |

| 10% aq K₂CO₃ | 40-50°C | 70 |

| 10% aq Na₂CO₃ | 40-50°C | 74 |

Data adapted from ACS Omega (2021)

Electrophilic Aromatic Substitution

The amino group at position 2 directs electrophiles to para positions. Quantum-chemical calculations (r²SCAN-3c/CPCM-EtOH) reveal a two-step mechanism:

-

Michael addition of phenacyl thiocyanate to thioacrylamide intermediates (ΔG‡ = 18.3 kcal/mol)

Cyclization Reactions

The compound undergoes regioselective cyclizations to form polyheterocycles:

A. Thieno[2,3-d]pyrimidines

Reaction with formaldehyde under basic conditions produces fused pyrimidine derivatives (61-70% yield) :

textThiophene core + HCHO → Thieno[2,3-d]pyrimidine

B. Thieno[2,3-d]pyrazoles

Treatment with hydrazines induces cyclization via amide nitrogen participation, forming bioactive pyrazole hybrids .

Amide Functionalization

The N-(2-furylmethyl)carboxamide group participates in:

-

Hydrolysis : 2N HCl at reflux yields thiophene-3-carboxylic acid derivatives

-

Schiff Base Formation : Condenses with 2-chlorobenzaldehyde to form intramolecularly hydrogen-bonded crystals (orthorhombic P2₁2₁2₁)

Substituent Effects on Reactivity

X-ray crystallography reveals:

-

Ortho-chloro substituents favor intramolecular N-H···N bonds, reducing conformational flexibility

-

Para-chloro groups enhance intermolecular interactions, stabilizing crystalline packing motifs

Quantum-Chemical Insights

DFT studies (ORCA 5.0.1) show:

This compound's reactivity profile enables rational design of bioactive heterocycles, particularly for hypoxia-related therapeutic targets. Continued mechanistic studies are warranted to optimize its synthetic utility in medicinal chemistry applications.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide exhibit significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, including prostate carcinoma (PC-3), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The compound demonstrated promising IC50 values ranging from 1.35 to 8.3 µM, indicating strong antiproliferative effects against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 1.35 |

| HepG-2 | 4.20 |

| MCF-7 | 8.30 |

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound can participate in several reactions typical for thiophene derivatives, such as:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing for further functionalization.

- Condensation Reactions : It can react with various electrophiles to form more complex structures.

These reactions are crucial for synthesizing derivatives with enhanced biological activities, which can be explored for pharmaceutical development.

Case Studies

- Synthesis and Characterization : A study utilized microwave-assisted synthesis to improve yields and reduce reaction times when producing derivatives of this compound. This method allowed for better control over reaction conditions and product purity.

- Biological Interaction Studies : Interaction studies have focused on the binding affinity of this compound with specific enzymes and receptors. Techniques such as surface plasmon resonance (SPR) were employed to elucidate these interactions, providing insights into the compound's mechanism of action .

作用機序

The mechanism of action of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

- 2-amino-N-(2-thienylmethyl)thiophene-3-carboxamide

- 2-amino-N-(2-pyridylmethyl)thiophene-3-carboxamide

- 2-amino-N-(2-furylmethyl)benzamide

Uniqueness

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is unique due to the presence of both a thiophene ring and a furylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern can influence its reactivity and interactions with biological targets .

生物活性

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of approximately 298.37 g/mol. It features a thiophene ring, an amino group, and a furan moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets involved in various cellular processes.

Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and tuberculosis .

- Hypoxia-Inducible Factor Activation : Derivatives of furan and thiophene compounds have been shown to activate hypoxia-inducible factors (HIFs), potentially impacting tumor progression by modulating cellular responses to low oxygen levels .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess these activities .

Antimicrobial Properties

Studies have shown that certain thiophene derivatives exhibit significant antimicrobial activities against various pathogens. For instance, this compound may inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives reported to have low minimum inhibitory concentrations (MICs) against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, one study found an IC50 value of approximately 6.2 μM for a related compound against THP-1 human monocytic cells, indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key aspects include:

- Substituents on the Thiophene Ring : Variations in substituents can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been shown to increase potency against certain targets .

- Furan Moiety Influence : The presence of the furan ring may enhance interactions with biological receptors or enzymes, contributing to the overall efficacy of the compound .

Case Studies

Several studies have explored the biological activity of related thiophene compounds:

-

Study on Antitubercular Activity : A library of thiophene derivatives was screened for antitubercular activity against Mtb H37Rv. Compounds showed MIC values ranging from <50 μM to >200 μM, with specific derivatives demonstrating promising results for further development as anti-TB agents .

Compound MIC (μM) Activity Compound 33 0.69 Highly potent Compound 29 <100 Moderate Compound 30 <100 Moderate - Cytotoxicity Assessment : In cytotoxicity studies on THP-1 cells, a related compound exhibited an IC50 value of 6.2 μM, indicating significant selective toxicity towards cancerous cells while maintaining viability in normal cells .

特性

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-9-8(3-5-15-9)10(13)12-6-7-2-1-4-14-7/h1-5H,6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQOJQNTLSMBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(SC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。